(S)-3-(4-Bromobenzyl)morpholine

Catalog No.
S13550347
CAS No.
M.F
C11H14BrNO
M. Wt
256.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-3-(4-Bromobenzyl)morpholine

Product Name

(S)-3-(4-Bromobenzyl)morpholine

IUPAC Name

(3S)-3-[(4-bromophenyl)methyl]morpholine

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

InChI

InChI=1S/C11H14BrNO/c12-10-3-1-9(2-4-10)7-11-8-14-6-5-13-11/h1-4,11,13H,5-8H2/t11-/m0/s1

InChI Key

UMJVZIIQKVJDQP-NSHDSACASA-N

Canonical SMILES

C1COCC(N1)CC2=CC=C(C=C2)Br

Isomeric SMILES

C1COC[C@@H](N1)CC2=CC=C(C=C2)Br

(S)-3-(4-Bromobenzyl)morpholine is an organic compound characterized by its unique structure, which includes a morpholine ring and a 4-bromobenzyl group. Its molecular formula is C11H14BrNOC_{11}H_{14}BrNO, and it has a molecular weight of approximately 256.14 g/mol. The compound is known for its potential applications in medicinal chemistry and organic synthesis, particularly in the development of pharmaceuticals targeting neurological disorders.

  • Nucleophilic Substitution: The bromine atom in the 4-bromobenzyl moiety can be replaced by various nucleophiles, such as amines or thiols.
  • Oxidation: The compound can be oxidized to yield sulfoxides or sulfones.
  • Reduction: Reduction reactions can convert the bromine atom into a hydrogen atom, resulting in the formation of the corresponding benzyl derivative.

The biological activity of (S)-3-(4-Bromobenzyl)morpholine has garnered interest due to its structural similarity to biologically active molecules. It has been studied for its potential roles in enzyme inhibition and receptor binding, making it a valuable compound in pharmacological research. The presence of the bromobenzyl group enhances its binding affinity to specific molecular targets, which may lead to modulation of biological functions.

The synthesis of (S)-3-(4-Bromobenzyl)morpholine typically involves the reaction of morpholine with 4-bromobenzyl bromide. This reaction is generally conducted in the presence of a base, such as potassium carbonate, within an organic solvent like acetonitrile. The reaction mixture is often refluxed for several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, similar synthetic routes are employed but scaled up using continuous flow reactors and automated systems to improve efficiency and yield. Purification methods such as recrystallization or chromatography are utilized to achieve the desired purity.

(S)-3-(4-Bromobenzyl)morpholine has various applications, including:

  • Medicinal Chemistry: It serves as a building block for synthesizing pharmaceutical compounds, especially those aimed at treating neurological disorders.
  • Organic Synthesis: The compound acts as an intermediate for creating complex organic molecules.
  • Biological Studies: It is used in research related to enzyme inhibition and receptor interactions due to its structural characteristics.
  • Industrial

Studies on (S)-3-(4-Bromobenzyl)morpholine focus on its interaction with enzymes and receptors. The compound's bromobenzyl group enhances its binding affinity, which is crucial for understanding its mechanism of action in biological systems. This interaction may lead to either inhibition or activation of specific targets, contributing to its pharmacological profile.

Several compounds exhibit structural similarities to (S)-3-(4-Bromobenzyl)morpholine, including:

  • 4-Bromobenzylamine: Contains an amine group instead of a morpholine ring.
  • 4-Bromobenzyl alcohol: Features a hydroxyl group instead of a morpholine ring.
  • 4-(4-Bromobenzyl)morpholine: A closely related compound that shares similar properties but differs slightly in structure.

Uniqueness

The uniqueness of (S)-3-(4-Bromobenzyl)morpholine lies in the combination of the bromobenzyl group and the morpholine ring. This specific arrangement imparts distinct chemical and biological properties that differentiate it from other similar compounds, making it particularly valuable for research and industrial applications .

Compound NameStructure TypeNotable Features
(S)-3-(4-Bromobenzyl)morpholineMorpholine with bromobenzyl groupUnique pharmacological properties
4-BromobenzylamineAmineLacks morpholine ring
4-Bromobenzyl alcoholAlcoholContains hydroxyl group
4-(4-Bromobenzyl)morpholineSimilar morpholine derivativeClose structural relation

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

255.02588 g/mol

Monoisotopic Mass

255.02588 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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